

Technical Guide: (R)-Ofloxacin-d3 for Research and Development

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-Ofloxacin-d3

Cat. No.: B1513431

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **(R)-Ofloxacin-d3**, a deuterated internal standard of the fluoroquinolone antibiotic ofloxacin. This document outlines supplier information, purity specifications, analytical methodologies for quality control, and the biochemical pathway associated with its mechanism of action.

Supplier and Purity Information

(R)-Ofloxacin-d3 is available from several specialized chemical suppliers. The purity of this stable isotope-labeled compound is critical for its application in quantitative analyses, such as mass spectrometry-based pharmacokinetic studies. The following table summarizes typical product specifications. Researchers should always refer to the lot-specific Certificate of Analysis (COA) provided by the supplier for precise data.

Supplier/Brand	CAS Number	Stated Purity	Purity Method	Isotopic Enrichment	Notes
Sigma-Aldrich (VETRANAL™)	1173147-91-5	≥98% (HPLC)	HPLC	Not specified	Analytical standard grade. [1]
MedChemExpress	1219170-21-4 (for Ofloxacin-d8)	99.90% (LCMS)	LCMS	99.40%	Data for Ofloxacin-d8, representative of deuterated analogs. [2]
Gold Biotechnology	82419-36-1 (for Ofloxacin)	98.5% - 101.5%	Assay (on dried basis)	N/A	Data for non-deuterated Ofloxacin, representative of typical purity. [3]
AbMole BioScience	100986-86-5 (for (R)-Ofloxacin)	≥99.0%	H-NMR	N/A	Data for non-deuterated (R)-Ofloxacin. [4]
LGC Standards	1173021-78-7 (as HCl salt)	Not specified	Not specified	Not specified	Reference material producer. [5]

Experimental Protocols

Accurate determination of the purity and identity of **(R)-Ofloxacin-d3** is essential for its use in regulated studies. Below are representative experimental protocols for High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is adapted from established protocols for the analysis of ofloxacin and is suitable for determining the chemical purity of **(R)-Ofloxacin-d3**.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 μ m particle size).
- Mobile Phase: A mixture of a buffer solution and an organic solvent. A typical mobile phase is a mixture of 0.01 M ammonium acetate buffer (pH adjusted to 3 with ortho-phosphoric acid) and acetonitrile in an 80:20 (v/v) ratio.[6]
- Flow Rate: 1.0 mL/min.[6]
- Detection: UV detection at a wavelength of 294 nm.[6]
- Sample Preparation:
 - Accurately weigh approximately 20 mg of the **(R)-Ofloxacin-d3** standard.
 - Dissolve in a suitable diluent (e.g., a mixture of the mobile phase components) in a 10 mL volumetric flask and sonicate for 2 minutes to ensure complete dissolution.
 - Dilute to the mark with the diluent to obtain a stock solution of 2000 μ g/mL.
 - Prepare a working standard solution by diluting 1 mL of the stock solution to 10 mL with the diluent to get a final concentration of 200 μ g/mL.
- Injection Volume: 20 μ L.
- Analysis: Inject the working standard solution into the HPLC system. The purity is calculated based on the area of the principal peak relative to the total area of all peaks in the chromatogram.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

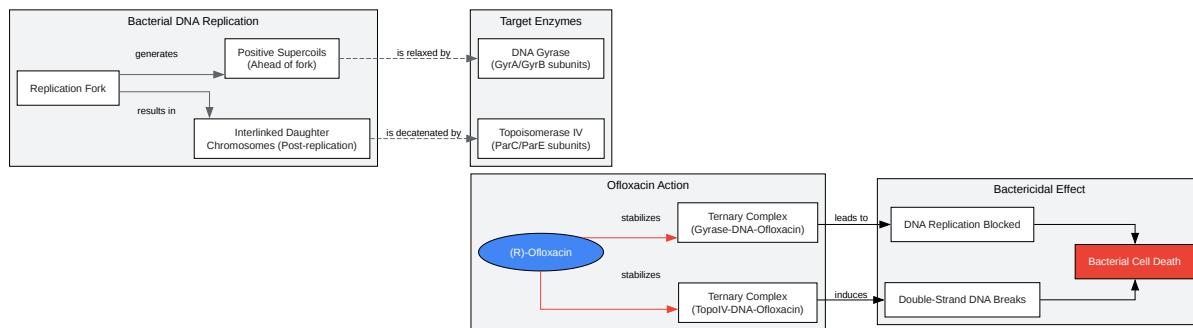
NMR spectroscopy is a powerful tool for confirming the chemical structure of **(R)-Ofloxacin-d3** and verifying the position of the deuterium labels.

- Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).
- Sample Preparation: Dissolve an appropriate amount of **(R)-Ofloxacin-d3** in a suitable deuterated solvent, such as deuterated chloroform (CDCl_3) or dimethyl sulfoxide (DMSO-d_6).
- ^1H NMR Analysis:
 - Acquire a standard proton NMR spectrum.
 - The absence or significant reduction of the signal corresponding to the methyl group on the piperazinyl ring compared to the non-deuterated standard confirms the d3-labeling.
 - The remaining proton signals should be consistent with the structure of (R)-Ofloxacin.
- ^{13}C NMR Analysis:
 - Acquire a proton-decoupled carbon-13 NMR spectrum.
 - The carbon signal of the deuterated methyl group will be observed as a multiplet due to carbon-deuterium coupling, and its chemical shift will be slightly different from the non-deuterated analog.
- 2D NMR Techniques: Techniques such as COSY, HSQC, and HMBC can be employed for complete assignment of all proton and carbon signals, providing unambiguous structural confirmation.^{[7][8]}

Synthesis Overview

The synthesis of **(R)-Ofloxacin-d3** typically involves a multi-step process. A common route starts with the asymmetric synthesis of the chiral benzoxazine core. The deuterium labeling is introduced by using a deuterated reagent, such as d3-methyl iodide, in the final step of N-methylation of the piperazine ring. The general synthetic scheme for ofloxacin starts from 2,3,4-

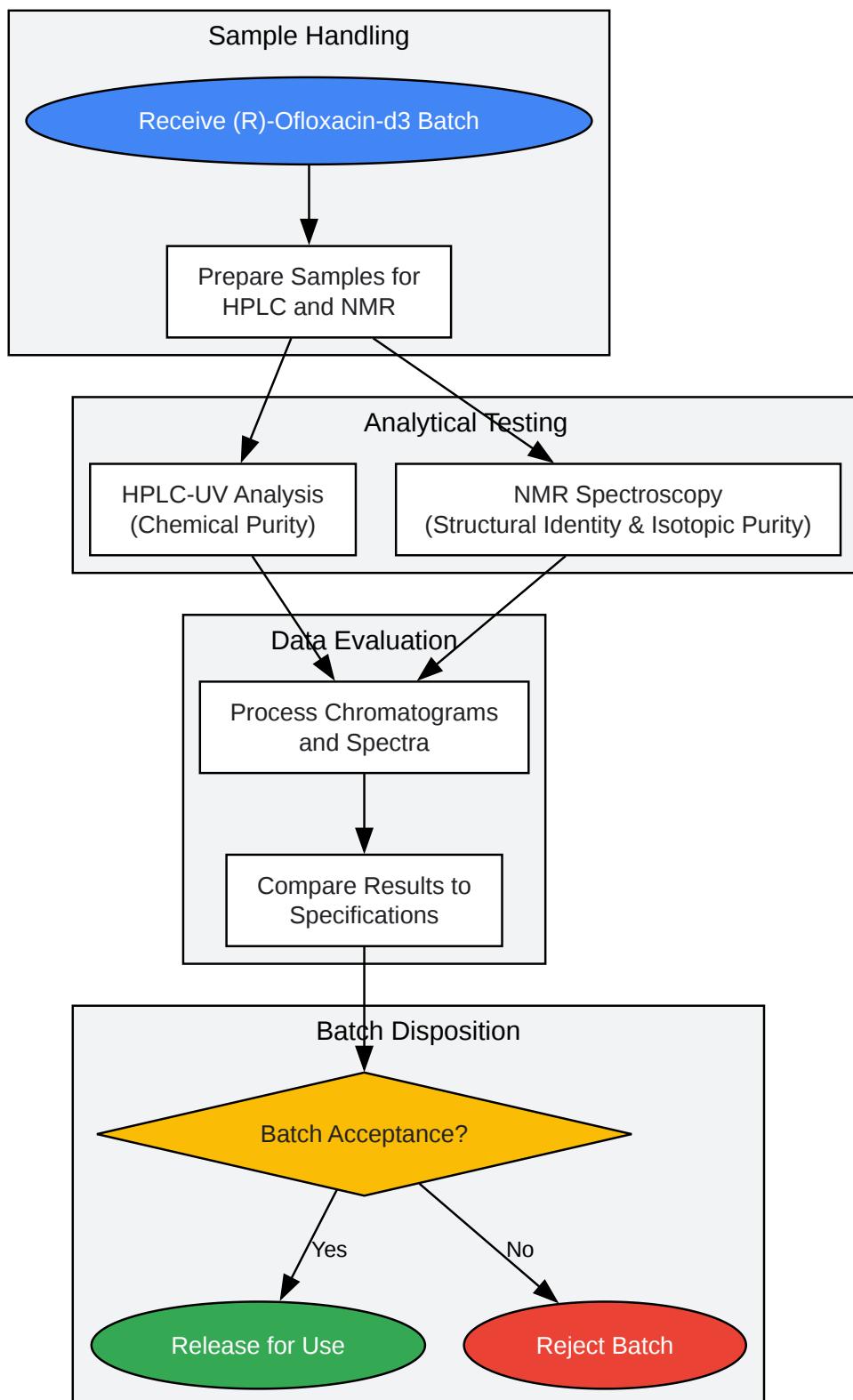
trifluoronitrobenzene, which undergoes a series of reactions to build the tricyclic core, followed by the addition of the N-methylpiperazine side chain.[9][10] The enantiomerically pure (R)-form is obtained through chiral resolution or asymmetric synthesis.[11]


Mechanism of Action: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

Ofloxacin, and by extension (R)-Ofloxacin, exerts its antibacterial effect by targeting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[12][13][14] These enzymes are crucial for managing the topology of DNA during replication, transcription, and repair.

- **DNA Gyrase:** This enzyme introduces negative supercoils into bacterial DNA, a process necessary for the initiation of DNA replication and transcription.[12][15] In many Gram-negative bacteria, DNA gyrase is the primary target of fluoroquinolones.[16]
- **Topoisomerase IV:** This enzyme is primarily involved in the decatenation (separation) of interlinked daughter chromosomes following DNA replication, allowing for their segregation into daughter cells.[14] In many Gram-positive bacteria, topoisomerase IV is the primary target.[16]

Ofloxacin inhibits these enzymes by stabilizing the covalent complex formed between the enzyme and the cleaved DNA strand.[14] This ternary drug-enzyme-DNA complex blocks the movement of the replication fork and leads to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death.[12][13]


Below is a diagram illustrating the mechanism of action of ofloxacin.

[Click to download full resolution via product page](#)

Caption: Mechanism of action of (R)-Ofloxacin.

Experimental Workflow for Purity Analysis

The following diagram outlines a typical workflow for the quality control analysis of a new batch of **(R)-Ofloxacin-d3**.

[Click to download full resolution via product page](#)

Caption: Quality control workflow for **(R)-Ofloxacin-d3**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ofloxacin-d3 VETRANAL , analytical standard 1173147-91-5 [sigmaaldrich.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. goldbio.com [goldbio.com]
- 4. abmole.com [abmole.com]
- 5. Ofloxacin D3 hydrochloride | LGC Standards [lgcstandards.com]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. [A study on the NMR spectrum of methyl-ofloxacin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and antibacterial activities of optically active ofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Ofloxacin? [synapse.patsnap.com]
- 13. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Technical Guide: (R)-Ofloxacin-d3 for Research and Development]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1513431#r-ofloxacin-d3-supplier-and-purity-information\]](https://www.benchchem.com/product/b1513431#r-ofloxacin-d3-supplier-and-purity-information)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com